3,3'-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid) typically involves the reaction of benzene-1,4-diamine with 6-hydroxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the carbonylimino linkage. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonylimino groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,3’-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, while the carbonylimino groups can interact with enzymes and receptors. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Benzene-1,4-diylbis(carbonylimino)]bis(4-hydroxybenzoic acid)
- 3,3’-[Benzene-1,4-diylbis(carbonylimino)]bis(5-hydroxybenzoic acid)
Uniqueness
3,3’-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid) is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H16N2O8 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-[[4-[(3-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O8/c25-17-7-5-13(9-15(17)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-14-6-8-18(26)16(10-14)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI Key |
LSHREOLZGWNOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)C(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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